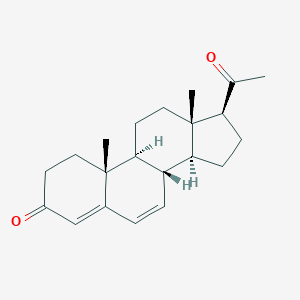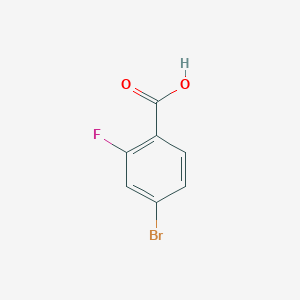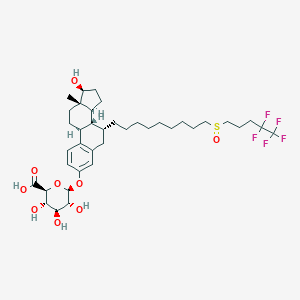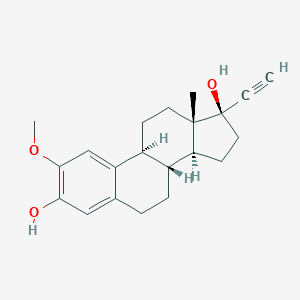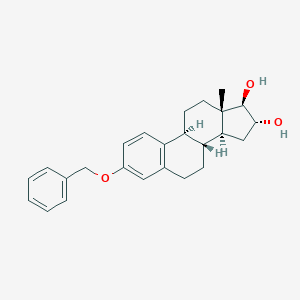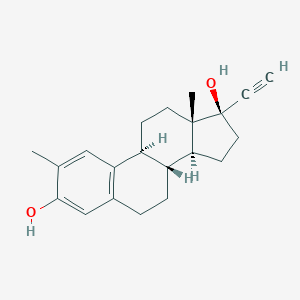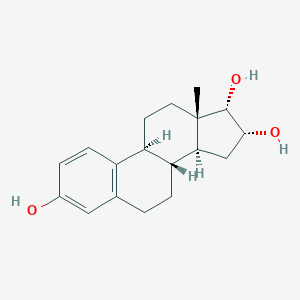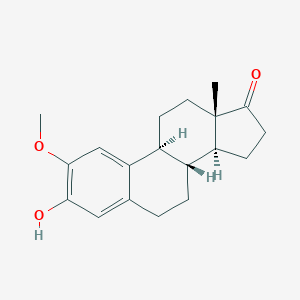
2-甲氧基雌酮
描述
2-甲氧基雌酮是一种内源性、天然存在的甲氧基化儿茶酚雌激素,也是雌酮的代谢产物。 它是由儿茶酚O-甲基转移酶作用于2-羟基雌酮形成的 。 与雌酮不同,2-甲氧基雌酮对雌激素受体的亲和力非常低,并且缺乏明显的雌激素活性 .
科学研究应用
2-甲氧基雌酮有几种科学研究应用:
化学: 它被用作雌激素代谢研究中的参考化合物。
生物学: 它被研究用于其在各种生物过程中的作用,包括细胞增殖和分化。
作用机制
2-甲氧基雌酮通过与各种分子靶点和通路相互作用发挥其作用。 它已被证明可以抑制动物模型中内皮细胞的增殖并降低胆固醇水平 。 该化合物的作用机制涉及抑制血管生成和抑制肿瘤生长 .
生化分析
Biochemical Properties
2-Methoxyestrone interacts with various enzymes and proteins in the body. It is formed by the enzyme catechol O-methyltransferase via the intermediate 2-hydroxyestrone . This interaction involves the transfer of a methyl group from S-adenosyl methionine to 2-hydroxyestrone, resulting in the formation of 2-Methoxyestrone .
Cellular Effects
2-Methoxyestrone has been shown to have effects on various types of cells and cellular processes. For instance, it is known for its anticancer effects as observed both in vivo and in vitro . 2-Methoxyestrone affects all actively dividing cells, including neurons . It generates nitro-oxidative stress and controls heat shock proteins (HSP), resulting in DNA strand breakage and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 2-Methoxyestrone involves its interaction with various biomolecules. It enhances the localization of nNOS in the cell nucleus, resulting in DNA damage from nitro-oxidative stress, which leads to cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
It is known that 2-Methoxyestrone generates nitro-oxidative stress and controls heat shock proteins (HSP), resulting in DNA strand breakage and apoptosis .
Dosage Effects in Animal Models
The effects of 2-Methoxyestrone vary with different dosages in animal models. For instance, it has been shown to exert bone sparing effects in orchidectomized mice treated with 2-Methoxyestrone 66.6 μg/d .
Metabolic Pathways
2-Methoxyestrone is involved in the metabolic pathway of estrone. It is formed by catechol O-methyltransferase via the intermediate 2-hydroxyestrone . It can be metabolized to a sulfated derivative (2-methoxyestrone 3-sulfate) via steroid sulfotransferase (EC 2.8.2.15). It can also be glucuronidated to 2-methoxyestrone 3-glucuronide by UDP glucuronosyltransferase (EC 2.4.1.17) .
化学反应分析
2-甲氧基雌酮会发生各种化学反应,包括:
氧化: 它可以被氧化形成不同的代谢产物。
还原: 还原反应可以改变其结构,导致不同的衍生物。
取代: 取代反应可以将不同的官能团引入分子中.
这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 这些反应形成的主要产物取决于所使用的特定条件和试剂 .
相似化合物的比较
2-甲氧基雌酮类似于其他甲氧基化儿茶酚雌激素,例如2-甲氧基雌二醇和4-甲氧基雌酮 。 它在其对雌激素受体的亲和力非常低以及缺乏明显的雌激素活性方面是独一无二的 。 这使其成为研究非雌激素途径和机制的宝贵化合物。
类似的化合物包括:
2-甲氧基雌二醇: 以其抗癌特性和低雌激素活性而闻名。
4-甲氧基雌酮: 另一种具有独特生物学特性的甲氧基化雌激素.
属性
IUPAC Name |
(8R,9S,13S,14S)-3-hydroxy-2-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,20H,3-8H2,1-2H3/t12-,13+,15-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEUWNKSCXYKBU-QPWUGHHJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=C(C=C34)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS], Solid | |
| Record name | 2-Methoxyestrone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19637 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-Methoxyestrone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000010 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
362-08-3 | |
| Record name | 2-Methoxyestrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=362-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxyestrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000362083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-hydroxy-2-methoxyestra-1,3,5(10)-trien-17-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.042 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHOXYESTRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ5857RRL3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Methoxyestrone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000010 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
187.0 - 189.5 °C | |
| Record name | 2-Methoxyestrone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000010 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2-methoxyestrone and how is it formed?
A: 2-Methoxyestrone (2-MeOE1) is a metabolite of estrone, a naturally occurring estrogen hormone. It is formed through a two-step process: 1. Hydroxylation of estrone at the C-2 position to form 2-hydroxyestrone (2-OHE1).2. Methylation of 2-OHE1 by the enzyme catechol-O-methyltransferase (COMT) [ [, ] ].
Q2: How does the activity of 2-methoxyestrone compare to its precursor, 2-hydroxyestrone?
A: 2-Methoxyestrone exhibits minimal estrogenic activity compared to its precursor, 2-hydroxyestrone, and estradiol [ [, ] ].
Q3: What is the significance of the 2-methoxyestrone to 2-hydroxyestrone ratio?
A: A high ratio of 2-methoxyestrone to 2-hydroxyestrone suggests efficient methylation by COMT [ [] ]. Some studies suggest this may be associated with a lower risk of certain cancers [ [] ], but further research is needed to confirm this link.
Q4: Can 2-methoxyestrone be converted back to 2-hydroxyestrone in the body?
A: Yes, research suggests that 2-methoxyestrone can be converted back to 2-hydroxyestrone by the enzyme type-1 17β-hydroxysteroid dehydrogenase (17-HSD1) [ [] ].
Q5: Does 2-methoxyestrone interact with estrogen receptors?
A: Unlike estradiol, research suggests that 2-methoxyestrone does not significantly bind to estrogen receptors [ [, ] ].
Q6: How is 2-methoxyestrone metabolized and excreted?
A: 2-Methoxyestrone is primarily excreted in urine, mostly in conjugated forms [ [, , , ] ]. While glucuronide conjugates are common, a significant portion of 2-methoxyestrone can also exist in a non-glucuronide conjugated form [ [] ].
Q7: Does the presence of other compounds influence 2-methoxyestrone metabolism?
A: Yes, certain substances can affect 2-methoxyestrone metabolism:* 17α-ethinylestradiol: This synthetic estrogen primarily impacts 2-oxygenation, leading to decreased 2-methoxyestrone and 2-hydroxyestrone levels [ [] ].* Flutamide: This antiandrogen drug can decrease the formation of 2-hydroxyestrone and 2-methoxyestrone [ [] ].
Q8: What is the role of the intestinal microbiome in 2-methoxyestrone metabolism?
A: Research indicates that the intestinal microbiome plays a role in the metabolism of estrogens, including the enterohepatic circulation of 2-methoxyestrone [ [] ]. The use of antibiotics like ampicillin can significantly alter the fecal excretion of conjugated estrogens, including 2-methoxyestrone [ [] ].
Q9: Is there a link between 2-methoxyestrone and breast cancer?
A: Studies have explored a potential connection between 2-methoxyestrone levels and breast cancer risk, but the findings are not conclusive [ [, , ] ]. More research is needed to determine if 2-methoxyestrone plays a protective or detrimental role in breast cancer development or progression.
Q10: What is the role of 2-methoxyestrone in prostate cancer?
A: Research suggests that 2-methoxyestrone might be a potential biomarker for prostate cancer [ [] ]. It's important to note that this is an area of ongoing research and further investigation is necessary to validate these findings.
Q11: Are there any findings related to 2-methoxyestrone and unstable angina?
A: A study using NMR-based plasma metabolic profiling found altered levels of 2-methoxyestrone in patients with unstable angina compared to healthy controls [ [] ]. These findings suggest a potential association between 2-methoxyestrone and unstable angina, but more research is needed to confirm this link.
Q12: What is the molecular formula and weight of 2-methoxyestrone?
A12: The molecular formula of 2-methoxyestrone is C19H24O3, and its molecular weight is 300.39 g/mol.
Q13: What analytical methods are used to study 2-methoxyestrone?
A13: Various analytical techniques are employed to study 2-methoxyestrone, including:
Q14: Are there specific considerations for the hydrolysis of conjugated 2-methoxyestrone in urine samples?
A: Yes, while hot acid hydrolysis is commonly used, it might not be suitable for all urine samples [ [] ]. Enzyme preparations like β-glucuronidase and sulphatase from Helix pomatia have proven more effective in hydrolyzing conjugated 2-methoxyestrone, particularly for non-glucuronide conjugates [ [] ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


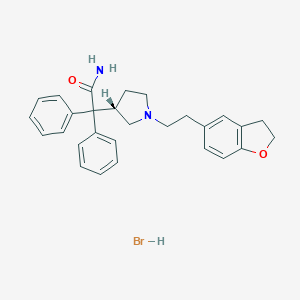
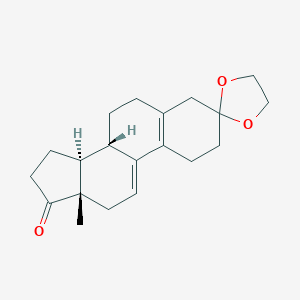
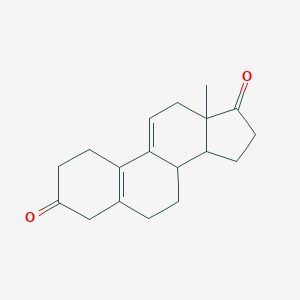
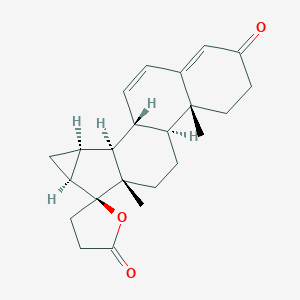

![2-[(8R,9S,13S,14S,17R)-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetonitrile](/img/structure/B195114.png)
